molecular formula C17H27ClN2O2 B13718902 1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride

1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride

Cat. No.: B13718902
M. Wt: 326.9 g/mol
InChI Key: IRVPHYCAFGKWFW-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride is a synthetic organic compound featuring a pentan-1-one backbone substituted with a benzyloxy group at position 5 and a 4-aminopiperidine moiety at position 1. The compound’s structure combines aromatic (benzyloxy) and heterocyclic (4-aminopiperidine) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.9 g/mol

IUPAC Name

1-(4-aminopiperidin-1-yl)-5-phenylmethoxypentan-1-one;hydrochloride

InChI

InChI=1S/C17H26N2O2.ClH/c18-16-9-11-19(12-10-16)17(20)8-4-5-13-21-14-15-6-2-1-3-7-15;/h1-3,6-7,16H,4-5,8-14,18H2;1H

InChI Key

IRVPHYCAFGKWFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)CCCCOCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyloxy group. The synthetic route may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyloxy Group: This step involves the reaction of the intermediate compound with benzyl alcohol under suitable conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Similar Compounds:

Benzyl 4-aminopiperidine-1-carboxylate (): Shares the 4-aminopiperidine and benzyl groups but replaces the ketone with a carboxylate ester.

Cathinone Derivatives (e.g., 4-FPD and 4-MEAP hydrochlorides) (): Feature aminoalkyl ketone backbones but lack piperidine rings.

Structural Differences:

  • Backbone: The target compound has a pentanone chain, whereas cathinones typically have shorter (propanone) chains.
  • Substituents: The benzyloxy group in the target compound contrasts with the aromatic fluorophenyl/methylphenyl groups in cathinones.
  • Salt Form : All three compounds are hydrochlorides, improving bioavailability.

Physicochemical Properties

Property Target Compound Benzyl 4-aminopiperidine-1-carboxylate Cathinone Derivatives (e.g., 4-FPD HCl)
Molecular Formula C₁₇H₂₅N₂O₂·HCl C₁₃H₁₈N₂O₂ C₁₂H₁₅FNO·HCl (4-FPD HCl)
Molar Mass (g/mol) ~325.85 (calculated) 234.29 ~244.71 (calculated)
Physical State Likely crystalline solid Powder Crystalline solid
Melting Point Not reported 68°C Data-specific to derivatives (e.g., 141–150°C)*
Solubility Expected high (HCl salt) Not reported High in polar solvents (HCl salt)

*Data inferred from forensic studies on cathinones.

Stability and Reactivity

  • Target Compound: Reactivity likely influenced by the ketone and benzyloxy groups. No stability data available.
  • Cathinones: Exhibit long-term stability in urine under controlled conditions, as shown by gas chromatography-mass spectrometry (GC-MS) studies .

Analytical Characterization

  • Crystallography : The target compound’s structure could be resolved using SHELXL, a refinement program updated for complex crystallographic analyses .
  • Spectroscopy: Cathinones are characterized via GC-MS and NMR ; similar methods apply to the target compound.

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